3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c1-12(17,7-18-2)6-15-11(16)8-3-4-9(13)10(14)5-8/h3-5,17H,6-7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWHSOKASWNCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amine groups are then fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The fluorinated amine is reacted with an appropriate carboxylic acid derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The benzamide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Core
Fluorination Patterns
- 3,4-Difluorobenzamide Derivatives : The 3,4-difluoro configuration in the target compound introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions. This contrasts with pentafluorobenzamide derivatives (e.g., compound 28 in ), where full fluorination increases lipophilicity but may reduce solubility .
Aromatic Ring Modifications
- Methoxy and Dimethoxy Substitutions : Compounds such as N-(2-benzoyl-4,5-dimethoxyphenethyl)benzamide (3h) () feature methoxy groups on the aromatic ring, which enhance electron-donating properties and steric bulk compared to fluorine. This can alter receptor binding or catalytic activity in metal-mediated reactions .
Side Chain Variations
Hydroxy and Methoxy-Containing Chains
- The target compound’s 2-hydroxy-3-methoxy-2-methylpropyl side chain provides both hydrogen-bond donors (hydroxyl) and acceptors (methoxy), enhancing solubility and directing group functionality for metal coordination (e.g., in C–H activation reactions) .
- Phenethyl Side Chains : Compounds like N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (3i) () use rigid phenethyl groups, favoring hydrophobic interactions but limiting conformational flexibility compared to branched alkyl chains .
Sulfonamide and Urea Derivatives
- N-(2-Benzoyl-4,5-dimethoxyphenethyl)methanesulfonamide (3k) () replaces the amide with a sulfonamide group, increasing acidity (pKa ~1–2) and altering binding kinetics .
- 1-(2-Benzoyl-4,5-dimethoxyphenethyl)-3-phenylurea (3l) () introduces a urea moiety, which strengthens hydrogen-bond networks but may reduce cell permeability due to higher polarity .
Data Tables: Structural and Analytical Comparisons
Table 1. Substituent and Functional Group Analysis
Table 2. Elemental Analysis Comparison
Research Findings and Implications
- Fluorine Impact: The 3,4-difluoro configuration in the target compound likely improves metabolic stability compared to non-fluorinated analogs like those in , aligning with trends observed in agrochemicals (e.g., flutolanil’s trifluoromethyl group in ) .
- Side Chain Flexibility : The branched hydroxy-methoxy side chain may enhance solubility in polar solvents compared to rigid phenethyl chains in , critical for pharmaceutical bioavailability .
- Synthetic Challenges : The steric bulk of the 2-methylpropyl group could complicate amide coupling steps, necessitating optimized conditions (e.g., HATU/DIEA in ) .
Biological Activity
3,4-Difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a compound belonging to the benzamide class, notable for its unique structural features, including two fluorine atoms and various functional groups. This article delves into its biological activity, exploring its potential therapeutic applications and underlying mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H15F2NO3
- Molecular Weight : 263.25 g/mol
- InChI : InChI=1S/C12H15F2NO3/c1-12(17,7-18-2)6-15-11(16)8-3-4-9(13)10(14)5-8/h3-5,17H,6-7H2,1-2H3,(H,15,16)
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances binding affinity and metabolic stability, which are critical for drug development. The hydroxy and methoxy groups may also influence pharmacological effects by modulating enzyme activity or receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease models.
- Anticancer Activity : There is growing interest in the anticancer properties of benzamide derivatives. For example, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Antiviral Effects : Related studies on benzamide derivatives indicate potential antiviral activities against various viruses by enhancing intracellular levels of antiviral proteins.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Exhibits activity against certain bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antiviral | Inhibits replication of HBV in vitro |
Case Study: Antiviral Activity Against HBV
In a study examining the antiviral properties of benzamide derivatives, it was found that similar compounds could inhibit hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that blocks HBV replication. The mechanism involved direct interaction with HBV core proteins, suggesting that this compound may exhibit similar antiviral properties warranting further investigation .
Q & A
Q. How to interpret conflicting bioactivity data across cell lines?
- Methodological Answer : Discrepancies may stem from metabolic differences (e.g., CYP450 expression). Use LC-MS/MS to quantify intracellular concentrations. Pair with CRISPR knockouts of suspected targets (e.g., EGFR) to confirm mechanism .
Data Contradiction Analysis
- Example : Conflicting solubility reports may arise from polymorphic forms or residual solvents. Address via:
Key Research Tools
| Technique | Application | Reference ID |
|---|---|---|
| Chiral HPLC | Enantiomer separation | |
| DSC/TGA | Stability profiling | |
| Molecular Dynamics | Target binding validation | |
| DoE Software (JMP, MODDE) | Reaction optimization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
